
Vanadium monocarbide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium monocarbide is a refractory compound composed of vanadium and carbon. It is known for its high hardness, thermal stability, and resistance to chemical attack. These properties make it valuable in various industrial applications, particularly in the production of wear-resistant materials and as a catalyst in chemical reactions.
Métodos De Preparación
Vanadium monocarbide can be synthesized through several methods:
Synthesis from Simple Substances: This involves the direct reaction of vanadium and carbon at high temperatures.
Metallothermal Reduction: This method uses a more reactive metal to reduce vanadium oxide in the presence of carbon.
Carbothermal Reduction: Vanadium oxide is reduced using carbon at elevated temperatures.
Plasma-Chemical Synthesis: This involves vapor-gas phase deposition to produce carbide nanopowders.
Each method has its own advantages and is chosen based on the desired purity and particle size of the final product.
Análisis De Reacciones Químicas
Vanadium monocarbide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanadium oxides.
Reduction: It can be reduced back to vanadium metal under certain conditions.
Substitution: It can participate in substitution reactions where carbon atoms are replaced by other elements.
Common reagents used in these reactions include oxygen for oxidation and hydrogen for reduction. The major products formed depend on the specific reaction conditions but often include various vanadium oxides and elemental vanadium .
Aplicaciones Científicas De Investigación
Vanadium monocarbide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and in the production of fine chemicals.
Biology: Research is ongoing into its potential use in biomedical applications, particularly in drug delivery systems.
Medicine: Its biocompatibility and stability make it a candidate for use in medical implants and prosthetics.
Industry: It is used in the production of wear-resistant coatings, cutting tools, and as an inhibitor of tungsten carbide grain growth in hard alloys
Mecanismo De Acción
The mechanism by which vanadium monocarbide exerts its effects is primarily through its interaction with other molecules at the atomic level. Its high surface area and reactivity make it an effective catalyst. In catalytic applications, it facilitates the breaking and forming of chemical bonds, thereby speeding up reactions. The molecular targets and pathways involved depend on the specific application but often include interactions with hydrogen and oxygen atoms in catalytic processes .
Comparación Con Compuestos Similares
Vanadium monocarbide can be compared with other transition metal carbides such as:
Titanium Carbide: Known for its extreme hardness and use in cutting tools.
Tungsten Carbide: Widely used in industrial applications for its durability and resistance to wear.
Molybdenum Carbide: Used as a catalyst in hydrogenation reactions.
This compound is unique in its combination of high hardness, thermal stability, and catalytic properties, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
methanidylidynevanadium(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C.V/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLANVVMKMCTKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[V+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CV |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.952 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
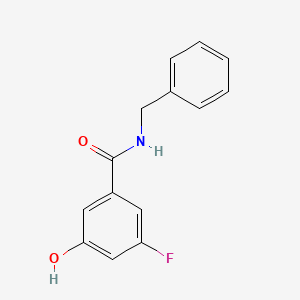
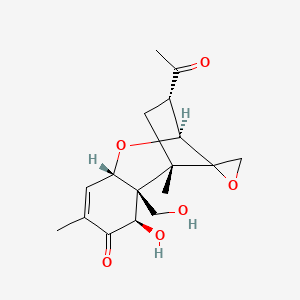
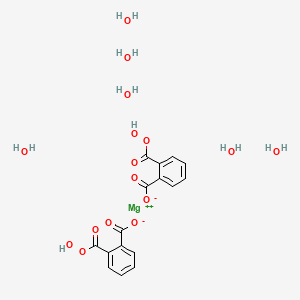
![(1R,2R,3R,7R,9S,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B8033603.png)
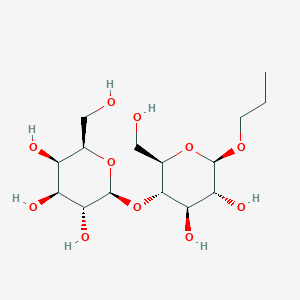
![RuCl(p-cymene)[(R,R)-Ts-DPEN]](/img/structure/B8033616.png)
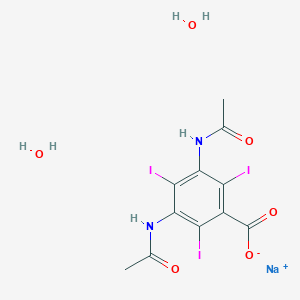

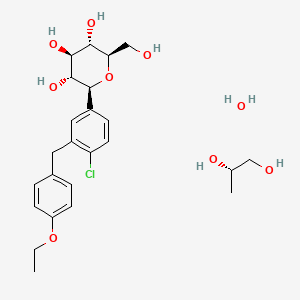
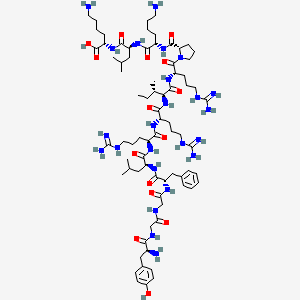
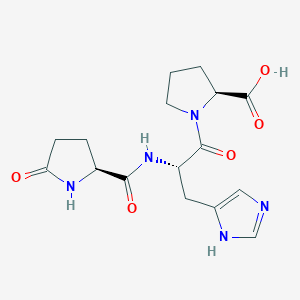
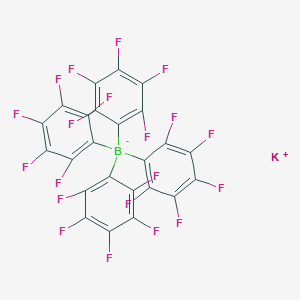
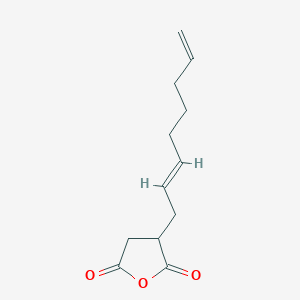
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B8033696.png)
